molecular formula C10H15ClN2OS B1371715 (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride CAS No. 1185316-70-4

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride

Cat. No.: B1371715
CAS No.: 1185316-70-4
M. Wt: 246.76 g/mol
InChI Key: RJMWECMKALQEIU-UHFFFAOYSA-N
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Description

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is a synthetic organic compound that features a piperidine ring, a thiophene ring, and a methanone group

Mechanism of Action

Target of Action

The primary target of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .

Mode of Action

This compound acts as a competitive, selective, and potent inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon secretion from alpha-cells, leading to a decrease in hepatic glucose production .

Result of Action

The result of the action of this compound is improved glycemic control, as evidenced by a decrease in HbA1c levels after multiple dosing in diabetic rodent models . It also leads to a sustained increase in basal levels of active GLP-1, with expected long-term benefits on pancreatic alpha- and beta-cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as variations in the DPP-4 gene could potentially affect the compound’s efficacy . Additionally, lifestyle factors such as diet and exercise, which can influence the progression of type 2 diabetes, might also impact the compound’s effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is unique due to the combination of the piperidine and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWECMKALQEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671612
Record name (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-70-4
Record name (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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